molecular formula C11H21F3NO5P B13474361 Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid

Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid

Cat. No.: B13474361
M. Wt: 335.26 g/mol
InChI Key: ZZVILBXQIDNLNQ-UHFFFAOYSA-N
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Description

Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid is a compound with the molecular formula C11H21F3NO5P and a molecular weight of 335.2571 This compound is notable for its unique structure, which includes an azetidine ring, a phosphonate group, and a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(azetidin-2-yl)ethyl]phosphonate typically involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane . This reaction is catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), which facilitates the formation of the azetidine ring. The reaction conditions are mild, and the yields are generally good.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(azetidin-2-yl)ethyl]phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include phosphonate oxides, phosphine derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl [2-(azetidin-2-yl)ethyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s azetidine ring is of interest in the study of amino acid surrogates and peptidomimetics.

    Industry: Used in the synthesis of materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism by which diethyl [2-(azetidin-2-yl)ethyl]phosphonate exerts its effects involves interactions with various molecular targets. The azetidine ring can act as a nucleophile, participating in ring-opening reactions that lead to the formation of new bonds. The phosphonate group can undergo phosphorylation reactions, which are crucial in biochemical processes. The trifluoroacetic acid moiety enhances the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-(azetidin-2-yl)ethyl]phosphonate is unique due to its combination of an azetidine ring, a phosphonate group, and a trifluoroacetic acid moiety

Properties

Molecular Formula

C11H21F3NO5P

Molecular Weight

335.26 g/mol

IUPAC Name

2-(2-diethoxyphosphorylethyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H20NO3P.C2HF3O2/c1-3-12-14(11,13-4-2)8-6-9-5-7-10-9;3-2(4,5)1(6)7/h9-10H,3-8H2,1-2H3;(H,6,7)

InChI Key

ZZVILBXQIDNLNQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC1CCN1)OCC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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